molecular formula C7H6F3NO2 B1412110 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227563-09-8

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol

Cat. No. B1412110
M. Wt: 193.12 g/mol
InChI Key: JOWSTKIFQFFOOG-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a chemical compound that is used as an intermediate in organic synthesis . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol includes a pyridine ring with a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to it . The presence of these groups gives the compound its unique physical and chemical properties .


Chemical Reactions Analysis

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol can participate in various chemical reactions. It often appears in its enol form in subsequent transformations. It can also be protected by iodomethane to produce a methoxy product that retains the pyridine ring structure .


Physical And Chemical Properties Analysis

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a white or grayish-white solid powder at room temperature and pressure . It has a molecular weight of 177.12 . The compound is generally soluble in ether solvents but has poor solubility in water .

Safety And Hazards

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is considered hazardous. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine derivatives, including 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol, have found wide applications in the agrochemical and pharmaceutical industries . With the increasing demand for these compounds, the development of new synthetic methods and applications is an important research topic . It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .

properties

IUPAC Name

2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(13)4(3-12)11-6/h1-2,12-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWSTKIFQFFOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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